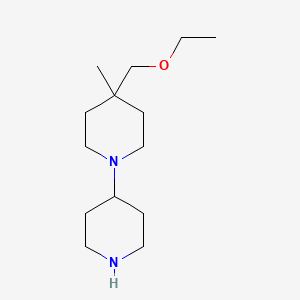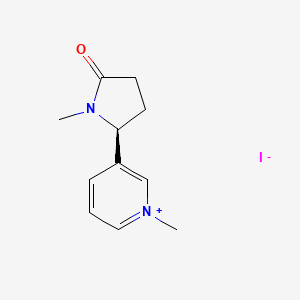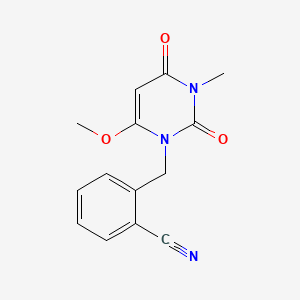
(S)-1-(2-Fluorophenyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-(2-fluorophenyl)propan-2-ol is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-fluorophenyl)propan-2-ol typically involves the reduction of the corresponding ketone, (2S)-1-(2-fluorophenyl)propan-2-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of (2S)-1-(2-fluorophenyl)propan-2-ol may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing large quantities of the desired product.
化学反应分析
Types of Reactions
(2S)-1-(2-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2S)-1-(2-fluorophenyl)propan-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the compound can be synthesized by reducing (2S)-1-(2-fluorophenyl)propan-2-one.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: (2S)-1-(2-fluorophenyl)propan-2-one.
Reduction: (2S)-1-(2-fluorophenyl)propan-2-ol.
Substitution: Various substituted phenylpropanols depending on the nucleophile used.
科学研究应用
(2S)-1-(2-fluorophenyl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which (2S)-1-(2-fluorophenyl)propan-2-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions may modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2S)-1-(2-chlorophenyl)propan-2-ol: Similar structure but with a chlorine atom instead of fluorine.
(2S)-1-(2-bromophenyl)propan-2-ol: Similar structure but with a bromine atom instead of fluorine.
(2S)-1-(2-iodophenyl)propan-2-ol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2S)-1-(2-fluorophenyl)propan-2-ol imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its halogenated analogs. These properties make it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H11FO |
|---|---|
分子量 |
154.18 g/mol |
IUPAC 名称 |
(2S)-1-(2-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11FO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3/t7-/m0/s1 |
InChI 键 |
ADCVMZFALAHVRG-ZETCQYMHSA-N |
手性 SMILES |
C[C@@H](CC1=CC=CC=C1F)O |
规范 SMILES |
CC(CC1=CC=CC=C1F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B13426868.png)
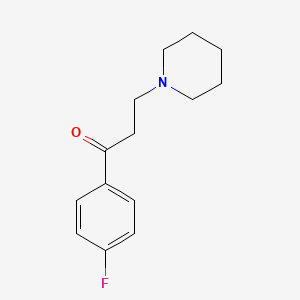
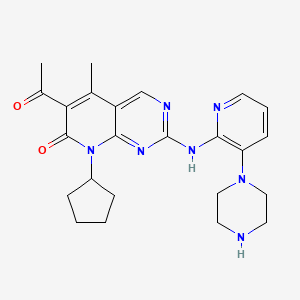
![4-tert-butyl-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]benzamide](/img/structure/B13426887.png)
![4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13426902.png)
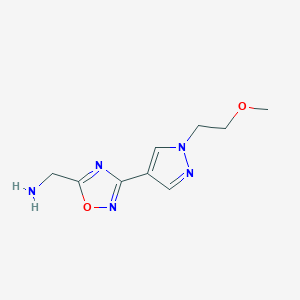
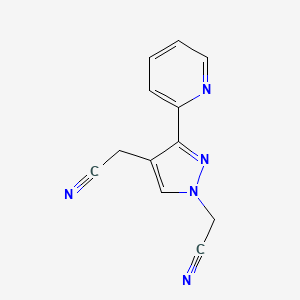

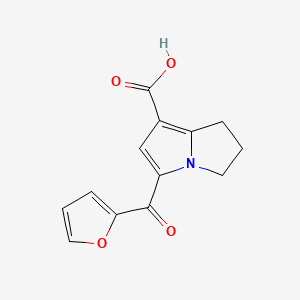
![tert-butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate](/img/structure/B13426922.png)
